molecular formula C4H10ClF2NS B6607447 (2R)-1-[(difluoromethyl)sulfanyl]propan-2-aminehydrochloride CAS No. 2839128-84-4

(2R)-1-[(difluoromethyl)sulfanyl]propan-2-aminehydrochloride

Cat. No.: B6607447
CAS No.: 2839128-84-4
M. Wt: 177.64 g/mol
InChI Key: NKJKFZRKDVGHCC-AENDTGMFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-1-[(Difluoromethyl)sulfanyl]propan-2-aminehydrochloride is a chemical compound characterized by the presence of a difluoromethyl group attached to a sulfanyl group, which is further connected to a propan-2-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation of disulfides using TMS-CF2H, which allows for the late-stage introduction of the difluoromethyl group with good functional group tolerance . This method is operationally simple and does not require the handling of sensitive metal complexes.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling fluorinated compounds.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-[(Difluoromethyl)sulfanyl]propan-2-aminehydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The difluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound. These products can have different chemical and physical properties, making them useful for various applications.

Scientific Research Applications

(2R)-1-[(Difluoromethyl)sulfanyl]propan-2-aminehydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (2R)-1-[(difluoromethyl)sulfanyl]propan-2-aminehydrochloride involves its interaction with molecular targets and pathways in biological systems. The difluoromethyl group can influence the compound’s reactivity and binding affinity to specific targets, such as enzymes or receptors. This can result in the modulation of biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other difluoromethylated amines and sulfanyl derivatives, such as difluoromethyl 2-pyridyl sulfone .

Uniqueness

What sets (2R)-1-[(difluoromethyl)sulfanyl]propan-2-aminehydrochloride apart from similar compounds is its specific combination of functional groups, which imparts unique chemical properties. The presence of both the difluoromethyl and sulfanyl groups can enhance its reactivity and stability, making it a valuable compound for various applications.

Properties

IUPAC Name

(2R)-1-(difluoromethylsulfanyl)propan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9F2NS.ClH/c1-3(7)2-8-4(5)6;/h3-4H,2,7H2,1H3;1H/t3-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKJKFZRKDVGHCC-AENDTGMFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSC(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CSC(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClF2NS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.64 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.